3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClN3 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H |
InChI Key |
YXVCKWTVWJTGCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Formamidine Intermediate
- Reactants: 2-amino-5-chloropyridine (or related chloroaminopyridine) and N,N-dimethylformamide dimethyl acetal (DMF-DMA).
- Conditions: Heating at 50–110 °C for 2–10 hours.
- Outcome: Formation of (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine intermediate.
This step involves nucleophilic attack of the amino group on DMF-DMA, generating a formamidine intermediate critical for subsequent cyclization.
Cyclization with Bromoacetonitrile
- Reactants: The formamidine intermediate and bromoacetonitrile.
- Conditions: Reaction in a polar aprotic solvent such as DMF at 50–150 °C for 5–35 hours, in the presence of a base (e.g., sodium bicarbonate).
- Process: The base facilitates nucleophilic substitution and ring closure to form the imidazo[1,2-a]pyridine core bearing the cyano group at the 8-position and chlorine at the 3-position.
- Workup: Extraction with ethyl acetate, washing with water, drying over anhydrous sodium sulfate, filtration, and rotary evaporation.
Purification
- Method: Recrystallization from a solvent mixture such as dehydrated alcohol, ethyl acetate, and normal hexane (1:2 ratio).
- Result: Pure 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile with yields around 70–75% and melting points typically in the range of 180–183 °C.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Product Description | Melting Point (°C) |
|---|---|---|---|---|
| Formamidine formation | 2-amino-5-chloropyridine + DMF-DMA, 100–110 °C, 4 h | N/A | (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine | N/A |
| Cyclization with bromoacetonitrile | Formamidine + bromoacetonitrile + NaHCO3, DMF, 130–140 °C, 15 h | 72.2 | Brown solid, faint yellow | 180.2–183.0 |
| Recrystallization | Dehydrated alcohol/ethyl acetate/hexane (1:2) | N/A | Pure crystalline product | 180.2–183.0 |
Data adapted from patent CN103896941A
Alternative and Supporting Synthetic Approaches
Vilsmeier-Haack Formylation and Subsequent Cyclization
- Use of POCl3 and DMF to formylate imidazo[1,2-a]pyridine derivatives at low temperature (0–5 °C), followed by heating to 80 °C for several hours.
- This method can be adapted to introduce chloro substituents and formyl groups, which can then be converted to cyano groups via further transformations.
- Purification involves neutralization, extraction with dichloromethane, drying, and silica gel chromatography.
This approach is useful for related imidazo[1,2-a]pyridine derivatives and can be adapted for 3-chloro-8-carbonitrile analogs.
Regioselective Metalation and Electrophilic Quenching
- Use of magnesium or zinc-based bases (e.g., TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl) at low temperatures (−60 °C to −20 °C) to selectively metalate the pyridine ring.
- Subsequent electrophilic quenching (iodolysis, allylation) allows for regioselective introduction of substituents.
- This method offers control over substitution patterns and can be used to prepare 3,6-disubstituted imidazo[1,2-a]pyridines with yields ranging from 40% to 85%.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Formamidine intermediate + bromoacetonitrile cyclization | 2-amino-5-chloropyridine, DMF-DMA, bromoacetonitrile, NaHCO3 | 50–150 °C, 2–15 h | Mild conditions, high purity | ~70–75 | Scalable, reproducible |
| Vilsmeier-Haack formylation + further modification | POCl3, DMF, imidazo[1,2-a]pyridine derivatives | 0–80 °C, several hours | Versatile for functionalization | 60–85 | Requires chromatographic purification |
| Regioselective metalation + electrophilic quenching | TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl, electrophiles | −60 to −20 °C, short reaction times | High regioselectivity, diverse substitution | 40–85 | Requires low temperature control |
Research Findings and Practical Considerations
- The cyclization method using DMF-DMA and bromoacetonitrile is favored for its operational simplicity and stable product quality.
- Reaction temperature and time are critical parameters influencing yield and purity; higher temperatures (up to 140 °C) and longer reaction times (up to 15 h) improve conversion.
- Use of anhydrous sodium sulfate for drying organic extracts ensures removal of moisture, critical for product stability.
- Recrystallization solvents and ratios significantly affect the purity and crystallinity of the final product.
- Regioselective metalation methods provide synthetic flexibility but require stringent temperature control and specialized reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives, including 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile, against multidrug-resistant strains of tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds are being explored as potential therapeutic agents due to their ability to inhibit bacterial growth through various mechanisms of action, including interference with DNA replication and protein synthesis .
Anticancer Properties
The compound has been identified as an important intermediate in the synthesis of novel anticancer drugs. For instance, it is a precursor for developing derivatives that exhibit selective cytotoxicity against cancer cell lines. The chlorination at the 3-position enhances the reactivity of the compound, making it a suitable candidate for further functionalization to yield biologically active molecules .
Organic Synthesis
Versatile Synthetic Intermediates
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as cross-coupling reactions, which are essential for constructing complex molecular architectures. Studies have demonstrated its utility in palladium-catalyzed reactions, providing high yields and allowing for the incorporation of diverse functional groups .
Functionalization Potential
The compound's structure allows for selective functionalization at the chlorine site, enabling the introduction of various substituents that can modulate biological activity. This property is particularly advantageous in drug design, where modifications can lead to improved efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Fluorine Substitution : The 3-Cl group in the target compound enhances tubulin-binding affinity compared to 8-F or 6-Cl analogs, likely due to stronger electron-withdrawing effects and steric compatibility with the colchicine pocket .
- Indolyl vs.
- Cyano Group Positioning: The 8-CN group is critical for maintaining activity across derivatives, as its removal or relocation (e.g., 3-CN in 8-Fluoro derivatives) diminishes potency .
Key Observations :
- Microwave-Assisted Synthesis : Compounds like 39 and 10 are synthesized efficiently (60–81% yield) under microwave conditions, reducing reaction times compared to traditional reflux methods .
- Chlorinated Reagents : The use of 1,3-dichloropropan-2-one or chloroacetaldehyde is common for introducing chlorine substituents, though yields vary based on steric hindrance and substituent reactivity .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : The 8-CN group in 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile improves membrane permeability but may reduce aqueous solubility compared to methyl or methoxy-substituted analogs (e.g., 8-methyl derivatives in ).
- Selectivity: The target compound demonstrates >10-fold selectivity for cancer cells over normal cells (e.g., IC50 = 120 nM in normal cells vs. 12 nM in HT-29), whereas diphenyl derivatives (4a–4n) show narrower therapeutic windows .
- Metabolic Stability: N-Aliphatic aminomethyl derivatives (e.g., 7a–7h) exhibit enhanced metabolic stability over halogenated analogs due to reduced cytochrome P450 interactions .
Structure-Activity Relationship (SAR) Insights
- 3-Position Substitution : Chlorine at the 3-position is optimal for tubulin binding; replacement with bromine or methyl groups decreases potency by 5–10 fold .
- 7-Position Aryl Groups : Electron-withdrawing groups (e.g., 2-Cl-4-F-C6H3) at the 7-position enhance antiproliferative activity by stabilizing hydrophobic interactions in the colchicine pocket .
- Hybridization Strategies: Conjugation with indolyl moieties (e.g., compound 5k) synergizes microtubule depolymerization and apoptosis induction, outperforming non-hybridized analogs .
Biological Activity
3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chloro group and a carbonitrile moiety attached to an imidazopyridine scaffold. This unique structure contributes to its interaction with various biological targets, enhancing its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the chloro and carbonitrile groups increases binding affinity and selectivity towards these targets. This compound has shown potential in modulating several biochemical pathways, which may lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds within this class can effectively combat multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Candida albicans .
Table 1: Antimicrobial Activity Data
| Compound | Target | MIC (μM) | Reference |
|---|---|---|---|
| This compound | MDR-TB | 0.07 - 2.2 | |
| This compound | Candida albicans | Minimum Inhibitory Concentration (MIC) not specified |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. It acts on various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. For example, it has shown efficacy against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines with low cytotoxicity .
Table 2: Anticancer Activity Data
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the imidazopyridine ring can significantly influence the biological activity of the compounds. For instance, the introduction of various substituents at the C2 and C6 positions has been shown to enhance potency against M. tuberculosis .
Table 3: SAR Insights
| Position | Substituent | Effect on Activity |
|---|---|---|
| C2 | Ethyl | Increased potency |
| C6 | Chlorine | Enhanced binding affinity |
Case Studies
A notable study explored the synthesis of novel derivatives of imidazo[1,2-a]pyridine compounds, including this compound. The derivatives were evaluated for their antifungal activity against resistant strains of Candida albicans, demonstrating that certain modifications could yield compounds with improved efficacy .
Q & A
Q. What are the standard synthetic routes for 3-Chloroimidazo[1,2-a]pyridine-8-carbonitrile and its derivatives?
The compound and its analogues are typically synthesized via cyclization reactions. A common method involves reacting α-haloketones with 2-aminonicotinonitrile derivatives under reflux conditions. For example, 7-(2-chloro-4-fluorophenyl)-2-chloromethyl-5-(1H-indol-3-yl)imidazo[1,2-a]pyridine-8-carbonitrile was synthesized by refluxing 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile with 1,3-dichloropropan-2-one in ethanol for 10 hours . Microwave-assisted synthesis (MAOS) is also employed to enhance reaction efficiency, as demonstrated in the preparation of 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile using iodine in diglyme at 140°C under microwave irradiation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and purity.
- X-ray crystallography : For resolving solid-state structures and non-covalent interactions (e.g., π-stacking, hydrogen bonding) .
- Hirshfeld surface analysis : To quantify intermolecular interactions in crystals .
- FTIR and HRMS : For functional group validation and molecular weight confirmation .
Q. What biological activities are associated with imidazo[1,2-a]pyridine-8-carbonitrile derivatives?
These derivatives exhibit diverse activities:
- Anticancer : Inhibition of tubulin polymerization by targeting the colchicine-binding site (e.g., 5-indolyl-7-arylimidazo[1,2-a]pyridine-8-carbonitriles with IC₅₀ values < 1 μM in some cancer cell lines) .
- Antimicrobial : Activity against Trypanosoma cruzi and Leishmania infantum via structural modifications like chalcone conjugation .
- Central Nervous System (CNS) modulation : Interaction with GABA receptors and β-amyloid plaques .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of imidazo[1,2-a]pyridine-8-carbonitrile derivatives?
- Solvent selection : Polar aprotic solvents (e.g., diglyme) enhance microwave absorption and reaction homogeneity .
- Catalyst screening : Iodine or palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) improve cyclization efficiency .
- Temperature control : Microwave irradiation (140°C) reduces side reactions compared to conventional heating .
Q. How do non-covalent interactions influence the photophysical and biological properties of these compounds?
Non-covalent interactions (e.g., C–H⋯π, π⋯π stacking) modulate:
Q. What strategies resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., indolyl vs. aryl groups) to identify critical pharmacophores .
- Dose-response validation : Re-evaluating IC₅₀ values under standardized assays (e.g., MTT for cytotoxicity) to minimize inter-lab variability .
- Target engagement assays : Confirming mechanism via tubulin polymerization inhibition or receptor-binding studies .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Molecular docking : Predict binding modes to targets like the colchicine site (e.g., Glide docking scores correlating with experimental IC₅₀) .
- DFT calculations : Optimize geometries and calculate HOMO-LUMO gaps to assess electronic effects on reactivity .
- MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
